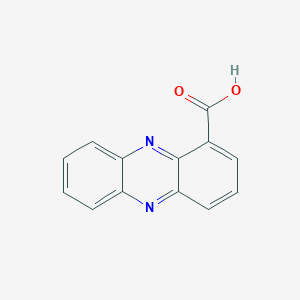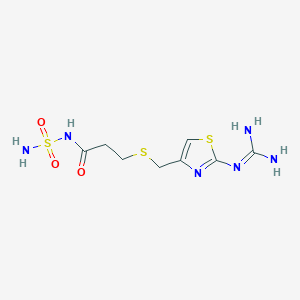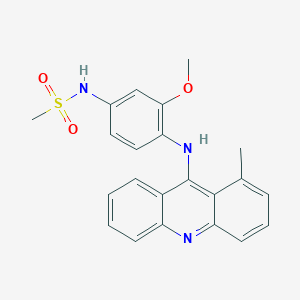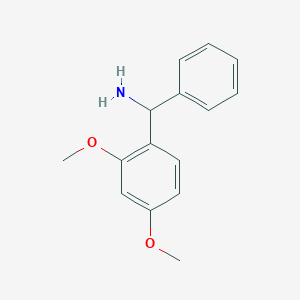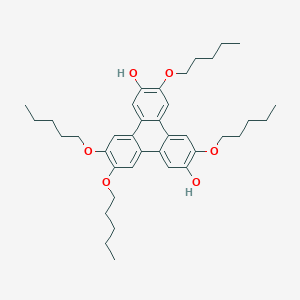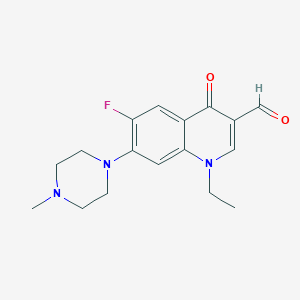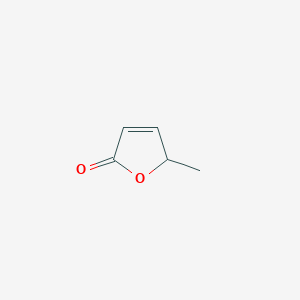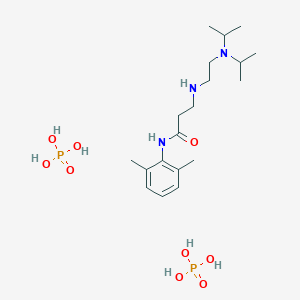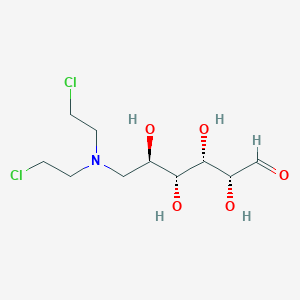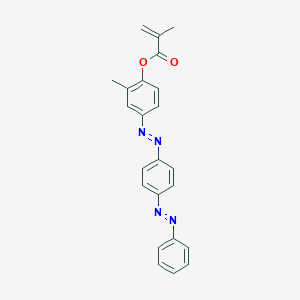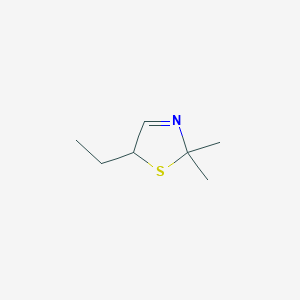
2,2-Dimethyl-5-ethyl-3-thiazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-5-ethyl-3-thiazoline (DMET) is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It is a colorless liquid that has a characteristic odor and is soluble in water and ethanol. DMET is used in various fields of research, including biochemistry, pharmacology, and environmental science.
科学研究应用
2,2-Dimethyl-5-ethyl-3-thiazoline has been extensively studied for its various applications in scientific research. One of its primary uses is as a biomarker for oxidative stress. 2,2-Dimethyl-5-ethyl-3-thiazoline is produced in the body as a result of the reaction between reactive oxygen species and linoleic acid. Therefore, 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples can be used as an indicator of oxidative stress in the body.
2,2-Dimethyl-5-ethyl-3-thiazoline has also been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress-induced damage in various cells and tissues. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
作用机制
The exact mechanism of action of 2,2-Dimethyl-5-ethyl-3-thiazoline is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 2,2-Dimethyl-5-ethyl-3-thiazoline may also inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammatory responses.
生化和生理效应
2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in various cells and tissues.
实验室实验的优点和局限性
2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline is relatively non-toxic and can be used at concentrations that do not cause significant cell damage. However, 2,2-Dimethyl-5-ethyl-3-thiazoline has some limitations as well. It has a short half-life and can be rapidly metabolized in the body. Therefore, its effects may be transient and difficult to measure accurately.
未来方向
There are several future directions for research on 2,2-Dimethyl-5-ethyl-3-thiazoline. One area of interest is its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to have protective effects against oxidative stress-induced damage in neurons and may have potential as a neuroprotective agent. Additionally, 2,2-Dimethyl-5-ethyl-3-thiazoline has been shown to inhibit the growth of various cancer cells and may have potential as an anti-cancer agent.
Another area of interest is the development of new methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels in biological samples. Current methods for measuring 2,2-Dimethyl-5-ethyl-3-thiazoline levels are relatively labor-intensive and require specialized equipment. Therefore, the development of new, more efficient methods would be beneficial for research on 2,2-Dimethyl-5-ethyl-3-thiazoline.
Conclusion:
In conclusion, 2,2-Dimethyl-5-ethyl-3-thiazoline is a thiazoline compound that has gained significant attention in scientific research due to its unique properties and applications. It can be synthesized relatively easily and has several potential applications as a biomarker for oxidative stress, an antioxidant and anti-inflammatory agent, and a therapeutic agent for various diseases. While there are some limitations to its use in lab experiments, 2,2-Dimethyl-5-ethyl-3-thiazoline has several advantages and is an important area of research for the future.
合成方法
2,2-Dimethyl-5-ethyl-3-thiazoline can be synthesized through the reaction of ethylamine and 2-methyl-2-thiazoline-3-one. The reaction takes place in the presence of a catalyst, such as zinc chloride, and yields 2,2-Dimethyl-5-ethyl-3-thiazoline as a product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
属性
CAS 编号 |
108284-84-0 |
|---|---|
产品名称 |
2,2-Dimethyl-5-ethyl-3-thiazoline |
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC 名称 |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-8-7(2,3)9-6/h5-6H,4H2,1-3H3 |
InChI 键 |
DKGWHMFICNUFJZ-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)(C)C |
规范 SMILES |
CCC1C=NC(S1)(C)C |
同义词 |
5-ethyl-2,2-dimethyl-5H-1,3-thiazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
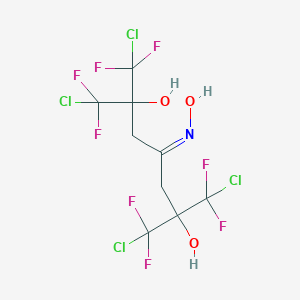
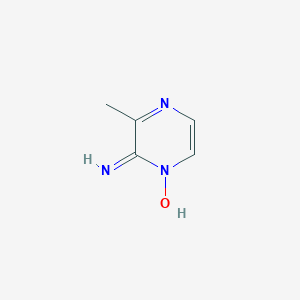
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
